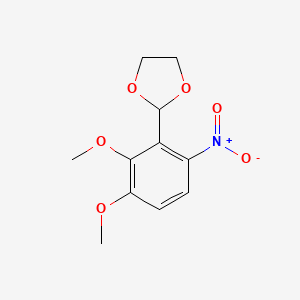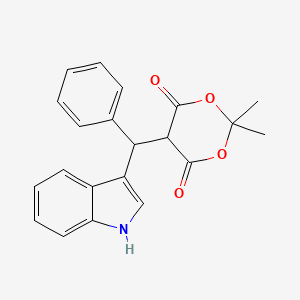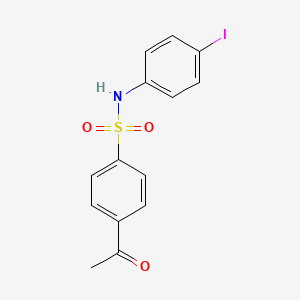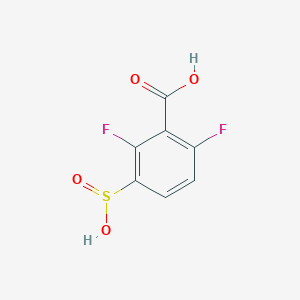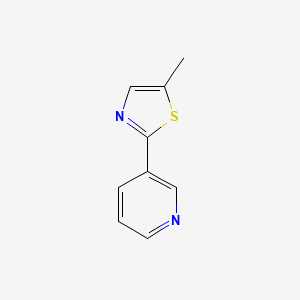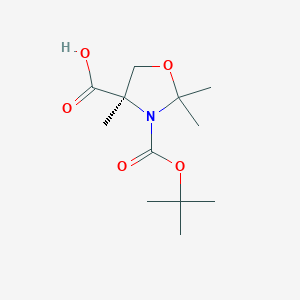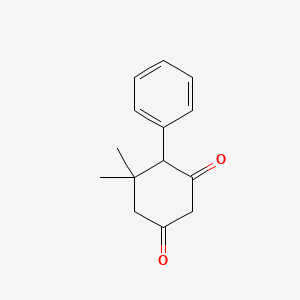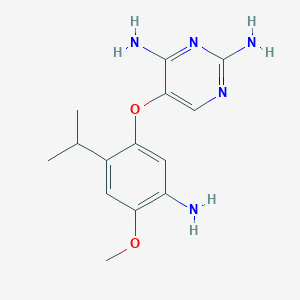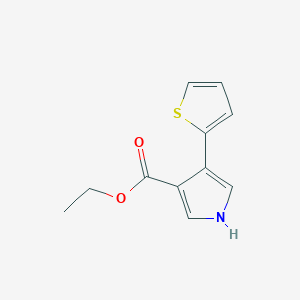
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate
概要
説明
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of both thiophene and pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or pyrrole derivatives.
科学的研究の応用
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenemethanol share structural similarities with ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate.
Pyrrole Derivatives: Compounds like 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid ethyl ester are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and pyrrole rings, which confer distinct chemical and biological properties.
特性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
ethyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-7,12H,2H2,1H3 |
InChIキー |
LAKFSPFALFSPLO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC=C1C2=CC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
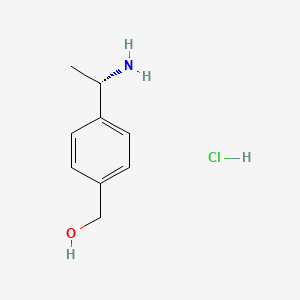
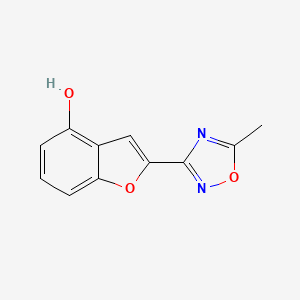
![2-ethynyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8354935.png)
![2-Cyclopropylcarbonyl-1H-imidazo[4,5-c]quinoline](/img/structure/B8354940.png)
![2-Propionyl-(6-methyl-6-azabicylo[3.2.2]non-2-ene)](/img/structure/B8354948.png)
